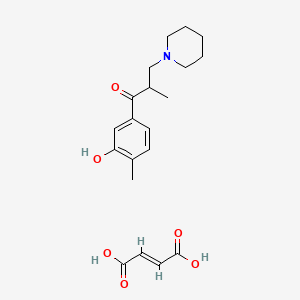

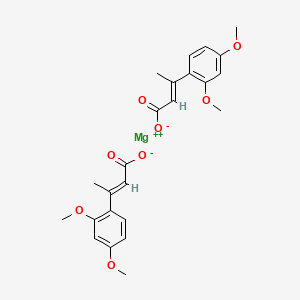

1-(3,4-Dimethoxyphenyl)-6,7-dimethoxy-2,3-dimethyl-1,2,3,4-tetrahydronaphthalene

説明

1-(3,4-ジメトキシフェニル)-6,7-ジメトキシ-2,3-ジメチル-1,2,3,4-テトラヒドロナフタレンは、その独特な構造的特徴によって特徴付けられる複雑な有機化合物です。

準備方法

1-(3,4-ジメトキシフェニル)-6,7-ジメトキシ-2,3-ジメチル-1,2,3,4-テトラヒドロナフタレンの合成は、一般的に容易に入手可能な前駆体から出発して、複数のステップを必要とします。一般的な合成ルートには、次の手順が含まれます。

ナフタレンコアの形成: これは、適切なジエンとジエノフィルのディールス・アルダー反応によって達成できます。

メトキシ基の導入: メトキシ化は、強酸触媒の存在下でメタノールを使用して行うことができます。

工業生産方法では、これらのステップを最適化して収率と純度を高めることがあり、多くの場合、連続フローリアクターや高度な精製技術を使用します。

化学反応の分析

1-(3,4-ジメトキシフェニル)-6,7-ジメトキシ-2,3-ジメチル-1,2,3,4-テトラヒドロナフタレンは、次のようなさまざまな化学反応を受けます。

酸化: この化合物は、過マンガン酸カリウムや三酸化クロムなどの試薬を使用して酸化することができ、キノンやその他の酸化された誘導体の生成につながります。

還元: 還元は、炭素上のパラジウムなどの水素化触媒を使用して達成することができ、完全に飽和した誘導体の生成につながります。

置換: 求電子置換反応は、ハロゲンやニトロ化剤などの試薬を使用して、芳香環にさまざまな官能基を導入することができます。

これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。

科学研究の応用

1-(3,4-ジメトキシフェニル)-6,7-ジメトキシ-2,3-ジメチル-1,2,3,4-テトラヒドロナフタレンは、いくつかの科学研究の応用があります。

化学: より複雑な分子や材料の合成のためのビルディングブロックとして役立ちます。

生物学: その誘導体は、抗炎症作用や抗癌作用など、潜在的な生物活性について研究されています。

医学: この化合物は、特に新しい治療薬の設計における医薬品開発における潜在的な用途について調査されています。

産業: 独自の特性を持つ特殊化学品や先端材料の製造に使用されています。

科学的研究の応用

1-(3,4-Dimethoxyphenyl)-6,7-dimethoxy-2,3-dimethyl-1,2,3,4-tetrahydronaphthalene has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

Biology: Its derivatives are studied for their potential biological activities, including anti-inflammatory and anticancer properties.

Medicine: The compound is investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: It is used in the production of specialty chemicals and advanced materials with unique properties.

作用機序

1-(3,4-ジメトキシフェニル)-6,7-ジメトキシ-2,3-ジメチル-1,2,3,4-テトラヒドロナフタレンの作用機序には、特定の分子標的や経路との相互作用が含まれます。たとえば、その潜在的な抗癌活性は、細胞増殖や生存に関与する特定の酵素やシグナル伝達経路を阻害する能力による可能性があります。正確な分子標的と経路は、特定の生物学的コンテキストと研究されている化合物の誘導体によって異なります。

類似化合物の比較

1-(3,4-ジメトキシフェニル)-6,7-ジメトキシ-2,3-ジメチル-1,2,3,4-テトラヒドロナフタレンは、次のような他の類似化合物と比較できます。

3,4-ジメトキシフェネチルアミン: この化合物はジメトキシフェニル部分を共有していますが、全体的な構造と生物活性は異なります。

1,2-ビス(3,4-ジメトキシフェニル)エタン-1,2-ジオン: 類似の官能基を有する別の化合物ですが、コア構造と用途が異なります。

1-(3,4-ジメトキシフェニル)-6,7-ジメトキシ-2,3-ジメチル-1,2,3,4-テトラヒドロナフタレンの独自性は、その構造的特徴の特定の組み合わせにあり、これは異なる化学的および生物学的特性を与えます。

類似化合物との比較

1-(3,4-Dimethoxyphenyl)-6,7-dimethoxy-2,3-dimethyl-1,2,3,4-tetrahydronaphthalene can be compared with other similar compounds such as:

3,4-Dimethoxyphenethylamine: This compound shares the dimethoxyphenyl moiety but differs in its overall structure and biological activity.

1,2-Bis(3,4-dimethoxyphenyl)ethane-1,2-dione: Another compound with similar functional groups but different core structure and applications.

The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical and biological properties.

特性

IUPAC Name |

1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2,3-dimethyl-1,2,3,4-tetrahydronaphthalene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28O4/c1-13-9-16-11-20(25-5)21(26-6)12-17(16)22(14(13)2)15-7-8-18(23-3)19(10-15)24-4/h7-8,10-14,22H,9H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYBOVISLCPAJFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC(=C(C=C2C(C1C)C3=CC(=C(C=C3)OC)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401134672 | |

| Record name | 1-(3,4-Dimethoxyphenyl)-1,2,3,4-tetrahydro-6,7-dimethoxy-2,3-dimethylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401134672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96646-64-9 | |

| Record name | 1-(3,4-Dimethoxyphenyl)-1,2,3,4-tetrahydro-6,7-dimethoxy-2,3-dimethylnaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96646-64-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3,4-Dimethoxyphenyl)-1,2,3,4-tetrahydro-6,7-dimethoxy-2,3-dimethylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401134672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(7R)-6,7,7abeta,8-Tetrahydro-7-methyl-5H-benzo[g]-1,3-benzodioxolo[6,5,4-de]quinolin-12-ol 7-oxide](/img/structure/B12297284.png)

![rel-2-((1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-yl)-N-isopropylacetamide](/img/structure/B12297289.png)

![tert-butyl (3aR,5r,6aS)-5-(aminomethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B12297300.png)

![4-[[4-[2-[2-[2-[2-[3-[2-[1-[2-cyclohexyl-2-[2-(methylamino)propanoylamino]acetyl]pyrrolidin-2-yl]-1,3-thiazole-4-carbonyl]phenoxy]ethoxy]ethoxy]ethoxy]acetyl]piperazin-1-yl]methyl]-N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide](/img/structure/B12297329.png)

![(2R,3R,4S,5R)-2-[6-amino-2-(2-cyclohexylethoxy)-9H-purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12297335.png)

![3-Oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl 3-acetyloxy-2-phenylpropanoate](/img/structure/B12297337.png)

![4-oxo-N-[(1,3-thiazol-4-yl)methyl]-1,4-dihydroquinoline-3-carboxamide](/img/structure/B12297341.png)